molecular formula C22H23NO7S B12945812 Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate

Cat. No.: B12945812
M. Wt: 445.5 g/mol
InChI Key: IXMZMQUWFPYNGM-UHFFFAOYSA-N
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Description

  • Reagents: p-Toluenesulfonyl chloride, base (e.g., pyridine)
  • Solvent: Dichloromethane
  • Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the ethoxy-oxoethyl group and the tosyloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Indole Core

    • Starting material: Indole
    • Reagents: Ethyl chloroformate, base (e.g., triethylamine)
    • Solvent: Dichloromethane
    • Conditions: Room temperature, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • 1-(2-ethoxy-2-oxoethyl)-2-ethyl phthalate

Uniqueness

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is unique due to its indole core and the presence of both ethoxy-oxoethyl and tosyloxy groups. This combination imparts distinct reactivity and potential biological activities, making it valuable in various research fields.

Properties

Molecular Formula

C22H23NO7S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)sulfonyloxyindole-2-carboxylate

InChI

InChI=1S/C22H23NO7S/c1-4-28-21(24)14-23-19-11-8-17(12-16(19)13-20(23)22(25)29-5-2)30-31(26,27)18-9-6-15(3)7-10-18/h6-13H,4-5,14H2,1-3H3

InChI Key

IXMZMQUWFPYNGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=C1C(=O)OCC

Origin of Product

United States

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